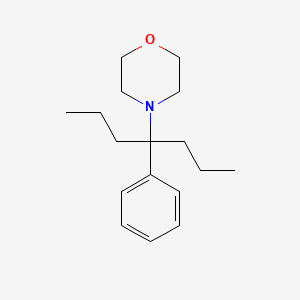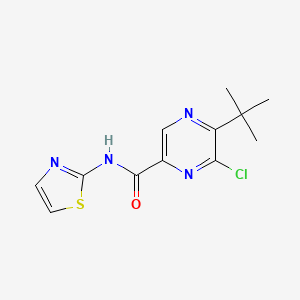
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with a tert-butyl group, a chlorine atom, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Thiazole ring formation: The thiazole ring can be synthesized through the reaction of appropriate thioamide and α-haloketone precursors.
Coupling reaction: The final step involves coupling the thiazole ring with the pyrazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both a thiazole and pyrazine ring.
N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: Lacks the tert-butyl and chlorine substituents, which may affect its chemical and biological properties.
6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: Lacks the tert-butyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the tert-butyl group and chlorine atom in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
879547-27-0 |
|---|---|
Molecular Formula |
C12H13ClN4OS |
Molecular Weight |
296.78 g/mol |
IUPAC Name |
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN4OS/c1-12(2,3)8-9(13)16-7(6-15-8)10(18)17-11-14-4-5-19-11/h4-6H,1-3H3,(H,14,17,18) |
InChI Key |
ZZSJBWFGKSYXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


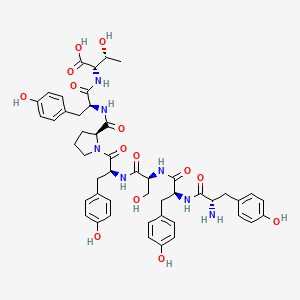

![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)
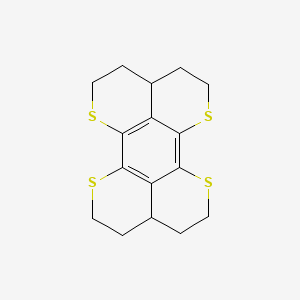
![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)

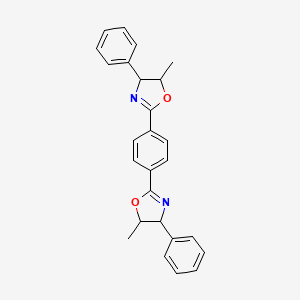
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)


